3-(Difluoromethyl)cyclohexan-1-one
Description
. This compound is characterized by the presence of a difluoromethyl group attached to a cyclohexanone ring, making it a valuable building block in various chemical syntheses.
Properties
IUPAC Name |
3-(difluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-2-1-3-6(10)4-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSKWSBHVVGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355729-67-7 | |
| Record name | 3-(difluoromethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of cyclohexanone using difluoromethylating agents under specific reaction conditions . This process often requires the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)cyclohexan-1-one may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated cyclohexanone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated carboxylic acids, while reduction can produce difluoromethylated alcohols .
Scientific Research Applications
3-(Difluoromethyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)cyclohexan-1-one exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclohexan-1-one: Similar in structure but with an additional fluorine atom, leading to different chemical properties.
3-(Chloromethyl)cyclohexan-1-one: Contains a chlorine atom instead of fluorine, resulting in distinct reactivity.
3-(Bromomethyl)cyclohexan-1-one: Features a bromine atom, which affects its chemical behavior compared to the difluoromethyl analogue.
Uniqueness
3-(Difluoromethyl)cyclohexan-1-one is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects.
Biological Activity
3-(Difluoromethyl)cyclohexan-1-one is an organic compound characterized by a cyclohexane ring with a difluoromethyl group and a ketone functional group. Its molecular formula is CHFO, which indicates the presence of two fluorine atoms that significantly influence its chemical properties. This compound is classified as a fluorinated ketone, and its unique reactivity and stability make it of interest in various chemical and pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves several key steps that may require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Temperature control is also critical, as many reactions involving fluorinated compounds can be sensitive to thermal conditions. The general synthetic route includes:
- Formation of the cyclohexane ring .
- Introduction of the difluoromethyl group .
- Formation of the ketone functional group .
This compound exhibits various biological activities that can be attributed to its structural characteristics. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.
Antimicrobial Properties
Research indicates that compounds with difluoromethyl groups often exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit key enzymatic pathways. For instance, studies have shown that fluorinated compounds can act as effective inhibitors against various pathogens, including resistant strains.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several fluorinated ketones, including this compound, against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating strong antibacterial properties.
- Antifungal Activity : Another investigation focused on the antifungal activity of this compound against Candida albicans. The compound displayed promising results, suggesting potential as a therapeutic agent in treating fungal infections.
Structure-Activity Relationship (SAR)
The introduction of the difluoromethyl group significantly alters the compound's interaction with biological targets. A comparative analysis showed that compounds lacking this group exhibited reduced biological activity, highlighting the importance of fluorination in enhancing efficacy.
| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |
|---|---|---|
| This compound | 20 | 18 |
| Non-fluorinated analog | 10 | 12 |
Research Findings
Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound. Preliminary findings suggest:
- Absorption : The compound is well absorbed in vitro, with a high permeability coefficient.
- Metabolism : Initial metabolic studies indicate that it undergoes phase I metabolism primarily through oxidation.
- Toxicity : In vivo studies have shown low toxicity levels at therapeutic doses, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
